molecular formula C15H11BrN4OS B11672025 5-Thiophen-2-YL-2H-pyrazole-3-carboxylic acid (2-bromo-benzylidene)-hydrazide

5-Thiophen-2-YL-2H-pyrazole-3-carboxylic acid (2-bromo-benzylidene)-hydrazide

Katalognummer: B11672025
Molekulargewicht: 375.2 g/mol
InChI-Schlüssel: OWZDWZHDSNZJRX-RQZCQDPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Thiophen-2-YL-2H-pyrazole-3-carboxylic acid (2-bromo-benzylidene)-hydrazide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a hydrazide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiophen-2-YL-2H-pyrazole-3-carboxylic acid (2-bromo-benzylidene)-hydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine.

    Introduction of the thiophene ring: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Formation of the hydrazide: This can be done by reacting the carboxylic acid derivative with hydrazine.

    Benzylidene formation: The final step involves the condensation of the hydrazide with 2-bromo-benzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the hydrazide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Possible applications in developing new antimicrobial agents.

Medicine

    Drug Development: The compound could be a lead compound for developing new pharmaceuticals.

    Cancer Research: Potential use in the development of anti-cancer agents.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of novel polymers with specific properties.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Thiophen-2-YL-2H-pyrazole-3-carboxylic acid derivatives: Compounds with similar core structures but different substituents.

    Benzylidene hydrazides: Compounds with similar hydrazide and benzylidene groups but different ring systems.

Uniqueness

The uniqueness of 5-Thiophen-2-YL-2H-pyrazole-3-carboxylic acid (2-bromo-benzylidene)-hydrazide lies in its specific combination of functional groups and ring systems, which could confer unique biological activities and chemical reactivity.

Eigenschaften

Molekularformel

C15H11BrN4OS

Molekulargewicht

375.2 g/mol

IUPAC-Name

N-[(E)-(2-bromophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H11BrN4OS/c16-11-5-2-1-4-10(11)9-17-20-15(21)13-8-12(18-19-13)14-6-3-7-22-14/h1-9H,(H,18,19)(H,20,21)/b17-9+

InChI-Schlüssel

OWZDWZHDSNZJRX-RQZCQDPDSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3)Br

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.